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Compound of Interest

5-chloro-6-iodopyridine-3-
Compound Name:
carbaldehyde

Cat. No.: B8595948

Get Quote

A Strategic Scaffold for Orthogonal
Functionalization in Medicinal Chemistry[1]

Executive Summary
5-Chloro-6-iodopyridine-3-carbaldehyde (Formula:

) is a trisubstituted pyridine derivative characterized by three distinct reactive handles: a highly
reactive iodide at position C6, a moderately reactive chloride at C5, and an electrophilic
aldehyde at C3. This specific substitution pattern allows for orthogonal functionalization—the
ability to sequentially modify specific sites of the molecule under different conditions without
protecting groups. It is a critical intermediate for synthesizing kinase inhibitors, particularly
those targeting the hinge region where the pyridine nitrogen acts as a hydrogen bond acceptor.

Physicochemical Specifications

The precise molecular weight and physical properties are essential for stoichiometry
calculations in multi-step synthesis and for assessing "Ligand Efficiency" (LE) in early-stage
drug discovery.
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Property Specification Technical Note

Based on standard atomic

Molecular Weight (Average) 267.45 g/mol ]
weights.
Calculated for
Monoisotopic Mass 266.8951 Da and

Molecular Formula

Distinct 3:1 ratio due to
Isotope Pattern M (100%), M+2 (32%)
; lodine is monoisotopic.

) Moderately lipophilic; suitable
Predicted LogP 21+04 )
for CNS-active scaffolds.

Contributed by Pyridine N and

Topological Polar Surface Area  30.0 A2
Aldehyde O.

) ) Light sensitive; store under
Physical State Pale Yellow Solid )
inert atmosphere at -20°C.

Structural Analysis & Reactivity Logic

The utility of this scaffold lies in the electronic differentiation of its three functional groups. The
pyridine ring is electron-deficient, making the halogens susceptible to Nucleophilic Aromatic
Substitution (

) and oxidative addition by transition metals.

e Site A (C6-lodine): Located

to the pyridine nitrogen. The inductive effect of Nitrogen and the weak C-I bond make this the
most reactive site. It undergoes oxidative addition with Pd(0) at room temperature.

o Site B (C3-Aldehyde): A classic electrophile. It is meta to the Nitrogen, preserving its
reactivity for reductive amination, Wittig olefination, or oxidation to carboxylic acid.
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» Site C (C5-Chlorine): Located

to the Nitrogen. The C-Cl bond is significantly stronger than C-I. It remains inert during C6
functionalization, allowing for a second, high-temperature cross-coupling step later in the
synthesis.

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the sequential workflow for selectively functionalizing this
scaffold.
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Figure 1: Chemo-selective functionalization strategy exploiting the reactivity difference between
C-l and C-Cl bonds.[1][2]

Synthetic Protocols

The preparation and handling of this compound require adherence to strict protocols to prevent
deiodination or oxidation.

A. Synthesis of the Scaffold

While often purchased, it can be synthesized from 5-chloronicotinic acid via a sequence of N-

oxide formation, rearrangement, and reduction.

o Starting Material: 5-Chloronicotinic acid.
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lodination: Regioselective lithiation is difficult. A preferred route is the formation of the N-
oxide followed by reaction with

to get 5,6-dichloronicotinic acid, then Finkelstein exchange (Cl
[) using Nal/Acetyl Chloride, followed by reduction of the acid to the aldehyde.

Alternative: Sandmeyer reaction of 2-amino-5-chloro-3-formylpyridine (if available) using

B. Standard Operating Procedure: Suzuki Coupling at C6

This protocol demonstrates the selectivity for lodine over Chlorine.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq),

(5 mol%),
(2.0 eq).

Solvent: DME/Water (3:1) degassed.[3][4]
Conditions: Stir at Room Temperature for 4-12 hours.

o Critical Note: Do not heat above 40°C. Higher temperatures will initiate oxidative addition
at the C5-Chlorine bond, leading to mixtures of mono- and bis-coupled products.

Workup: Dilute with EtOAc, wash with brine, dry over

Validation: Monitor by LC-MS. The product should show the loss of the lodine mass
contribution (approx -127 Da) and retention of the Chlorine isotope pattern (

Analytical Characterization

Confirming the identity of 5-chloro-6-iodopyridine-3-carbaldehyde requires analyzing the

specific isotope signature.
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e 1H NMR (400 MHz,

o

10.05 (s, 1H, CHO)

o

8.75 (d, J = 2.0 Hz, 1H, H-2)

o

8.15 (d, J = 2.0 Hz, 1H, H-4)

o

Note: The coupling constant (
) indicates meta-coupling between the protons at C2 and C4.
e Mass Spectrometry (ESI+):

o m/z 267.9

o m/z 269.9

o The absence of the M+2 peak at equal intensity (which would indicate Bromine) and the
presence of the 3:1 ratio confirms Chlorine.

Safety and Handling

o Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

o Storage: The C-l bond is photosensitive. Store in amber vials under Argon at -20°C.

» Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b8595948?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8595948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

